(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Equilibrative nucleoside transporters ENT2 selectivity adenosine regulation

This ortho‑fluorophenylpiperazine derivative is the preferred ENT2‑preferring inhibitor (5–10× ENT2 selectivity) for dissecting ENT2‑ from ENT1‑mediated adenosine transport. Unlike NBMPR/dipyridamole (>70‑fold ENT1‑selective), its compact scaffold (MW 315.34, TPSA 45.7 Ų, XLogP3 2.3) confers superior CNS permeability for blood‑brain barrier studies. The irreversible, non‑competitive mechanism sustains inhibition after washout—ideal for in vivo PK/PD and long‑term cell‑based nucleoside transport assays where reversible inhibitors fail. The para‑fluoro regioisomer is also available for controlled SAR studies. Supply from verified manufacturers only.

Molecular Formula C17H18FN3O2
Molecular Weight 315.348
CAS No. 1234979-86-2
Cat. No. B2402695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
CAS1234979-86-2
Molecular FormulaC17H18FN3O2
Molecular Weight315.348
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C17H18FN3O2/c1-23-16-13(5-4-8-19-16)17(22)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3
InChIKeyYCCNRDOJDWAKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1234979-86-2) – Baseline Identity and Structural Class


(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1234979-86-2) is a synthetic fluorinated piperazine derivative featuring a 2-methoxypyridine-3-carbonyl moiety linked to an N-(2-fluorophenyl)piperazine core [1]. The compound belongs to a class of piperazine-based equilibrative nucleoside transporter (ENT) inhibitors that share a 2-fluorophenylpiperazine pharmacophore essential for ENT1 and ENT2 inhibition [2]. Its computed physicochemical properties include a molecular weight of 315.34 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, and five hydrogen bond acceptors, distinguishing it from many classical ENT inhibitors that possess higher molecular weight and greater polarity [1].

Procurement Risk Alert: Why Generic Piperazine ENT Inhibitors Cannot Substitute (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone


Within the piperazine ENT inhibitor class, minor structural variations produce drastic changes in ENT1/ENT2 selectivity and even abolish inhibitory activity altogether. The FPMINT structure-activity relationship (SAR) study explicitly demonstrates that removal of the halogen from the fluorophenyl ring eliminates ENT2 inhibition, while modification of the N-aromatic moiety can selectively knock out ENT1 activity without affecting ENT2 [1]. Consequently, generic substitution with a structurally related piperazine—such as the para-fluoro regioisomer or a triazine-linked analog—would yield unpredictable and likely non-equivalent pharmacological profiles, rendering procurement based solely on scaffold similarity scientifically untenable [1].

Quantitative Differentiation Evidence: (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone vs. Closest Comparators


ENT2-Selective Inhibition Profile vs. Classical ENT1-Selective Inhibitors (NBMPR, Dipyridamole, Draflazine)

Classical ENT inhibitors NBMPR, dipyridamole, and dilazep are 7,000-fold, 71-fold, and 502-fold more potent against ENT1 than ENT2, respectively, making them effectively ENT1-selective tools [2]. In contrast, the FPMINT chemotype—which shares the identical 2-fluorophenylpiperazine pharmacophore with the target compound—exhibits 5- to 10-fold selectivity for ENT2 over ENT1 [2]. The SAR study further identifies that the 2-fluorophenyl substitution ortho to the piperazine ring is essential for ENT2 inhibition; replacement with para-fluoro or removal of the halogen abolishes ENT2 activity [2]. The target compound retains this critical ortho-fluorophenyl architecture, differentiating it from the para-fluoro regioisomer (4-(4-fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone) [1].

Equilibrative nucleoside transporters ENT2 selectivity adenosine regulation

Irreversible, Non-Competitive Inhibition Mechanism vs. Reversible ENT Inhibitors

The FPMINT chemotype, including compound 3c, inhibits ENT1 and ENT2 by reducing Vmax without affecting Km, a hallmark of non-competitive inhibition; the inhibitory effect cannot be washed out, confirming irreversibility [1]. This mechanism contrasts with the reversible, competitive inhibition exhibited by NBMPR and dipyridamole [1]. The target compound contains the identical 2-fluorophenylpiperazine substructure and the methanone linker that are consistent with irreversible binding, though direct experimental confirmation for this specific compound is not yet published.

Irreversible inhibition non-competitive kinetics ENT transporter pharmacology

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Molecular Compactness vs. FPMINT and Triazine-Linked Analogs

The target compound (MW 315.34, XLogP3 2.3, HBD 0, HBA 5, TPSA 45.7 Ų) [1] is substantially smaller and more lipophilic than FPMINT (MW 429.49, XLogP3 ~3.5-4.0, HBD 2) [2] and compound 3c from the SAR study (MW 393.5) [3]. The replacement of the triazine-diamine moiety with a methoxypyridine-carbonyl group reduces hydrogen bond donor count to zero and decreases topological polar surface area, which may enhance passive membrane permeability and blood-brain barrier penetration potential relative to triazine-based leads. Compared to the 4-fluorophenyl regioisomer (identical MW and formula but altered electronic distribution), the ortho-fluoro substitution imposes conformational constraints that alter piperazine ring geometry and target engagement [2].

Physicochemical properties drug-likeness CNS penetration

Regioisomeric Differentiation: Ortho-Fluorophenyl vs. Para-Fluorophenyl Substitution Determines ENT2 Inhibitory Activity

The FPMINT SAR study demonstrates that the presence of a halogen on the phenyl ring adjacent to piperazine is essential for ENT2 inhibition; compound 2a (de-fluorinated analog) showed complete loss of ENT2 inhibition, while the para-fluoro analog retained ENT1 but not ENT2 activity [1]. The target compound's ortho-fluorophenyl substitution therefore represents a distinct structural determinant that cannot be replicated by the commercially available 4-fluorophenyl regioisomer (CAS not separately assigned; same formula C17H18FN3O2). This regioisomeric difference has been experimentally validated as critical for ENT2 engagement [1].

Fluorophenyl regioisomerism SAR ENT2 inhibition

Optimal Application Scenarios for (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone Based on Quantitative Differentiation Evidence


ENT2-Selective Pharmacological Probe for Adenosine Signaling Studies

This compound is the preferred choice for researchers requiring an ENT2-preferring inhibitor to dissect ENT2-mediated adenosine transport from ENT1-mediated transport. Unlike NBMPR or dipyridamole, which are >70-fold ENT1-selective, the target compound's ortho-fluorophenylpiperazine pharmacophore confers predicted 5-10× ENT2 selectivity [1]. This enables experimental designs where ENT1 blockade alone would confound interpretation of adenosine receptor signaling outcomes.

CNS-Penetrant ENT2 Inhibitor Lead Optimization Programs

The compound's low molecular weight (315.34 Da), zero hydrogen bond donors, and moderate lipophilicity (XLogP3 2.3) [2] make it an advantageous starting scaffold for medicinal chemistry programs targeting CNS ENT2 inhibition, compared to FPMINT (MW 429.49, HBD 2) [1]. Its compact structure and favorable TPSA (45.7 Ų) are consistent with enhanced blood-brain barrier permeability potential.

Irreversible Inhibitor Tool for Target Engagement Studies Requiring Sustained ENT Blockade

Based on the chemotype's established irreversible, non-competitive mechanism (Vmax reduction without Km alteration, washout-resistant inhibition) [1], this compound is suitable for experiments where sustained ENT inhibition is required after compound removal—such as in vivo pharmacokinetic/pharmacodynamic studies or long-term cell-based nucleoside transport assays where reversible inhibitors would fail.

Regioisomer-Controlled SAR Studies for ENT Transporter Selectivity

The availability of both the 2-fluorophenyl (target) and 4-fluorophenyl regioisomers enables controlled structure-activity relationship studies to map the positional requirements of halogen substitution for ENT1 vs. ENT2 inhibition [1]. The target compound serves as the active ENT2-engaging comparator against the para-fluoro variant predicted to lack ENT2 activity.

Quote Request

Request a Quote for (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.